molecular formula C15H28N4O5 B13898135 Lysyl-prolyl-threonine

Lysyl-prolyl-threonine

Cat. No.: B13898135
M. Wt: 344.41 g/mol
InChI Key: LOGFVTREOLYCPF-RHYQMDGZSA-N
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Description

Lysyl-prolyl-threonine is a tripeptide composed of the amino acids lysine, proline, and threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique combination of these amino acids imparts specific structural and functional properties to the tripeptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysyl-prolyl-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (threonine) to the resin, followed by the stepwise addition of proline and lysine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The coupling reactions are facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the desired peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Lysyl-prolyl-threonine can undergo various chemical reactions, including:

    Oxidation: The amino acid residues in the peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

    Reduction: The peptide can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds or other oxidative modifications.

    Substitution: The amino acid residues in the peptide can be substituted with other amino acids or chemical groups through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions to oxidize the peptide.

    Reduction: Reducing agents such as DTT or TCEP are commonly used to reduce disulfide bonds.

    Substitution: Site-directed mutagenesis or chemical modification reagents such as N-hydroxysuccinimide (NHS) esters can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds. Substitution reactions can result in peptides with altered amino acid sequences or chemical modifications.

Scientific Research Applications

Lysyl-prolyl-threonine has several scientific research applications, including:

    Biochemistry: The tripeptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.

    Medicine: this compound may have potential therapeutic applications, such as in the development of peptide-based drugs or as a component of biomaterials for tissue engineering.

    Industry: The tripeptide can be used in the production of specialty chemicals, as a building block for more complex molecules, or as a component of industrial enzymes.

Mechanism of Action

The mechanism of action of lysyl-prolyl-threonine depends on its specific application. In general, the peptide may interact with molecular targets such as enzymes, receptors, or other proteins through non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Lysyl-prolyl-threonine can be compared with other tripeptides containing different combinations of amino acids. Some similar compounds include:

    Glycyl-prolyl-threonine: This tripeptide contains glycine instead of lysine and may have different structural and functional properties.

    Lysyl-alanyl-threonine: This tripeptide contains alanine instead of proline and may exhibit different reactivity and biological activity.

    Lysyl-prolyl-serine: This tripeptide contains serine instead of threonine and may have different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of amino acids, which imparts distinct structural and functional characteristics to the peptide.

Properties

Molecular Formula

C15H28N4O5

Molecular Weight

344.41 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1

InChI Key

LOGFVTREOLYCPF-RHYQMDGZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O

Origin of Product

United States

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